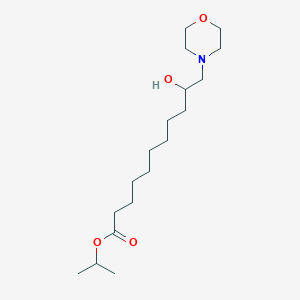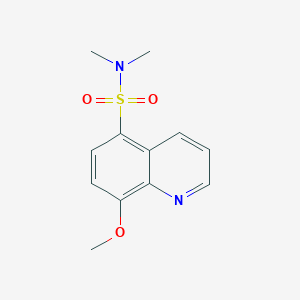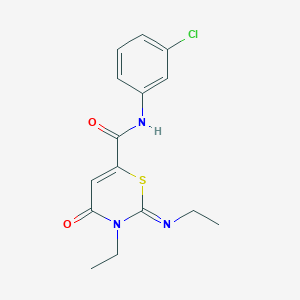![molecular formula C17H21N3O B14947350 (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B14947350.png)
(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a piperidine ring, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Group:
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable base and solvent.
Ethenyl Cyanide Introduction: The final step involves the addition of the ethenyl cyanide group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE shares structural similarities with other compounds containing dimethylamino, piperidine, and cyano groups.
Organochlorine Compounds: These compounds, such as chloroform and dichloromethane, have similar chemical properties and applications.
Barium and Strontium Compounds: These compounds exhibit similar chemical behaviors and are often compared in terms of their toxicity and reactivity.
Uniqueness
The uniqueness of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H21N3O |
|---|---|
分子量 |
283.37 g/mol |
IUPAC名 |
(E)-3-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-8-6-14(7-9-16)12-15(13-18)17(21)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12+ |
InChIキー |
UKVWISIUQIIITJ-NTCAYCPXSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)

![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14947291.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
![Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947310.png)



![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14947365.png)
